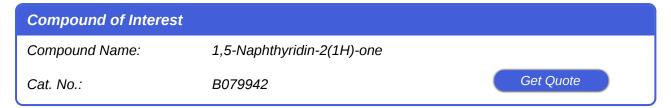


1,5-Naphthyridin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **1,5-naphthyridin-2(1H)-one** core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets. This has led to its designation as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of **1,5-naphthyridin-2(1H)-one** derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the **1,5-naphthyridin-2(1H)-one** scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant area of investigation for **1,5-naphthyridin-2(1H)-one** derivatives is in oncology. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.



Kinase Inhibition: The 1,5-naphthyridine core has been successfully employed to develop potent inhibitors of several key kinases. For instance, derivatives have shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Additionally, compounds incorporating this scaffold have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] Another important target is the transforming growth factor-beta (TGF-β) type I receptor (ALK5), where 1,5-naphthyridine derivatives have demonstrated low nanomolar inhibitory concentrations.[2][3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The **1,5-naphthyridin-2(1H)-one** scaffold has shown promise in this area.

Antibacterial and Antifungal Properties: Various derivatives have exhibited potent activity
against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for
some of these compounds involves the inhibition of essential bacterial enzymes. Some
derivatives have also demonstrated antifungal activity.

Antiviral Activity

The **1,5-naphthyridin-2(1H)-one** core has been explored for the development of antiviral agents.

HIV Integrase Inhibition: Notably, certain derivatives of 7-benzyl-4-hydroxy-1,5naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase, a key
enzyme in the viral replication cycle. These compounds have shown low nanomolar IC50
values in strand transfer assays and potent antiviral activity in cellular models.

Other Therapeutic Areas

The versatility of the **1,5-naphthyridin-2(1H)-one** scaffold extends to other therapeutic areas, including:

• Neurodegenerative Diseases: As antagonists of the N-methyl-D-aspartate (NMDA) receptor.



• Inflammatory Diseases: Exhibiting anti-inflammatory properties.

Data Presentation: Biological Activity of 1,5-Naphthyridin-2(1H)-one Derivatives

The following tables summarize the quantitative biological data for representative **1,5-naphthyridin-2(1H)-one** derivatives.

Table 1: Kinase Inhibitory Activity

Compound Class	Target Kinase	IC50 (nM)	Reference
Aminothiazole Derivative	ALK5	6	[2]
Pyrazole Derivative	ALK5	4	[2]
Benzonaphthyridinone (Torin1)	mTOR	2 (cellular)	[1]
1H-imidazo[4,5-h][4] [5]naphthyridin-2(3H)- one derivative	c-Met	2600	[6]

Table 2: Antimicrobial Activity



Compound	Bacterial/Fungal Strain	MIC (μg/mL)	Reference
Quinoxaline derivative (18)	S. aureus (MSSA)	1-2	[7]
Quinoxaline derivative (18)	S. aureus (MRSA)	1-2	[7]
Quinoxaline derivative (18)	E. faecalis (VRE)	1-2	[7]
7-acetamido-1,8- naphthyridin-4(1H)- one	E. coli, S. aureus, P. aeruginosa	≥ 1024	[8]
1- (dimethylaminomethyl)naphthalen-2-ol derivative	P. aeruginosa MDR1	10	[9]
1-(piperidin-1- ylmethyl)naphthalen- 2-ol derivative	S. aureus MDR	100	[9]

Table 3: Antiviral Activity

Compound Class/Derivative	Virus/Target	IC50/EC50	Reference
7-benzyl-4-hydroxy- 1,5-naphthyridin- 2(1H)-one carboxamide	HIV-1 Integrase	Low nanomolar	Not specified
1,6-Naphthyridine derivative (A1)	HCMV (AD 169)	39-223-fold lower than ganciclovir	[10]

Experimental Protocols



Detailed methodologies for the synthesis of the **1,5-naphthyridin-2(1H)-one** core and for the evaluation of biological activity are crucial for reproducibility and further development.

Synthesis of the 1,5-Naphthyridin-2(1H)-one Scaffold

Two classical and effective methods for the synthesis of the naphthyridine ring system are the Skraup synthesis and the Friedländer annulation.

Protocol 1: Modified Friedländer Synthesis of 1,5-Naphthyridines

This protocol describes a solvent-free synthesis using cerium(III) chloride heptahydrate as a catalyst.[11]

- Materials:
 - 2-Aminonicotinaldehyde
 - Active methylene compound (e.g., ethyl acetoacetate)
 - Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
 - Mortar and pestle
 - Ethyl acetate
 - Hexane
 - Silica gel for column chromatography
- Procedure:
 - Place an equimolar mixture of 2-aminonicotinal dehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.
 - Grind the mixture with a pestle at room temperature for 3-6 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, add ethyl acetate to the reaction mixture and stir.



- Filter the mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1,5-naphthyridine derivative.

Biological Assays

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.

- Materials:
 - Target kinase and its specific substrate
 - 1,5-Naphthyridin-2(1H)-one derivative (test compound)
 - ATP
 - Kinase assay buffer
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well white plates
 - Plate reader capable of measuring luminescence
- Procedure:
 - Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.
 - In a 384-well plate, add 1 μL of the diluted compound or DMSO (for control).
 - Add 2 μL of a mixture containing the target kinase and its substrate to each well.



- Incubate the plate at room temperature for 15-30 minutes.
- Initiate the kinase reaction by adding 2 μL of ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 5 µL of ADP-Glo[™] Reagent and incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

- Materials:
 - Bacterial strain of interest
 - Appropriate broth medium (e.g., Mueller-Hinton Broth)
 - 1,5-Naphthyridin-2(1H)-one derivative (test compound)
 - 96-well microtiter plates
 - Spectrophotometer or plate reader
- Procedure:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).



- In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate each well (except for the sterility control) with the bacterial suspension.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizations

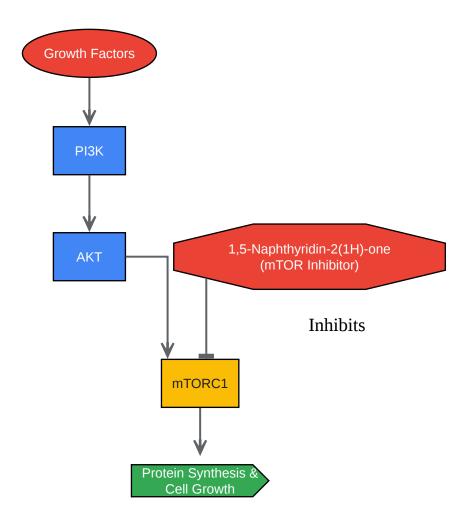
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the **1,5-naphthyridin-2(1H)-one** scaffold.



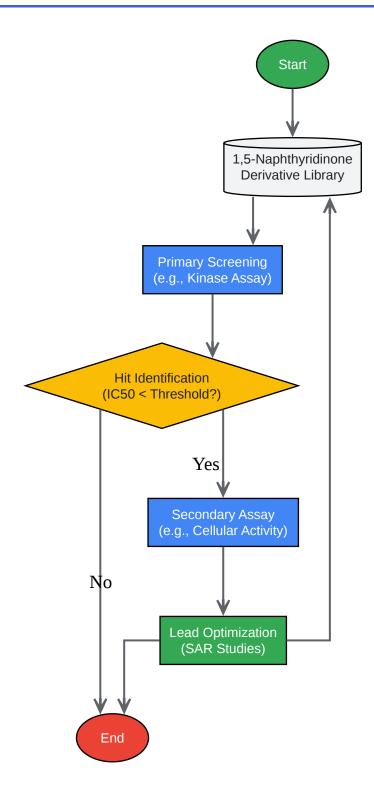
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Caption: TGF-β Signaling Pathway and Inhibition by **1,5-Naphthyridin-2(1H)-one**.









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